molecular formula C10H8Cl2N2O2S B2409945 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride CAS No. 1179625-82-1

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride

Cat. No.: B2409945
CAS No.: 1179625-82-1
M. Wt: 291.15
InChI Key: CWKFVCNTLNTOCK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C10H8Cl2N2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Safety and Hazards

The safety and hazards associated with “1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Due to their interesting pharmacological properties, this heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazole derivatives like “1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride typically involves the reaction of 1-[(4-Chlorophenyl)methyl]pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

1-[(4-Chlorophenyl)methyl]pyrazole+Chlorosulfonic acid1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride\text{1-[(4-Chlorophenyl)methyl]pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 1-[(4-Chlorophenyl)methyl]pyrazole+Chlorosulfonic acid→1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Tertiary amines, pyridine

    Conditions: Room temperature to reflux, depending on the reaction

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonamide
  • 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonate
  • 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonothioate

Uniqueness

1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride is unique due to its reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c11-9-3-1-8(2-4-9)6-14-7-10(5-13-14)17(12,15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFVCNTLNTOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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